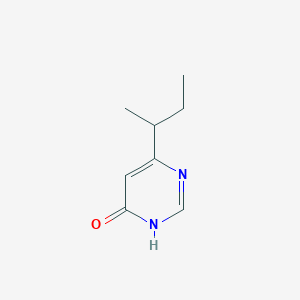

6-(Sec-butyl)pyrimidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-butan-2-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-3-6(2)7-4-8(11)10-5-9-7/h4-6H,3H2,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVCZWBMZULPHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC(=O)NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-(Sec-butyl)pyrimidin-4-ol CAS number

An In-Depth Technical Guide to 6-(sec-Butyl)pyrimidin-4-ol and its Analogs: Synthesis, Characterization, and Therapeutic Potential

Abstract

Introduction: The Significance of the Pyrimidin-4-ol Scaffold

The pyrimidine ring is a fundamental heterocyclic structure found in a vast array of biologically crucial molecules, including the nucleobases uracil, thymine, and cytosine, which form the building blocks of nucleic acids.[2][3] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in medicinal chemistry and drug discovery.[1][3] Pyrimidin-4-ol derivatives, in particular, have garnered significant attention due to their diverse pharmacological activities. These compounds have been investigated for their potential as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[1][2][3][4]

The biological activity of pyrimidin-4-ol derivatives is often attributed to their ability to act as bioisosteres of natural purines and pyrimidines, allowing them to interact with a wide range of biological targets, including enzymes and receptors.[5] Their structural versatility allows for the introduction of various substituents at different positions of the pyrimidine ring, enabling the fine-tuning of their physicochemical properties and biological activity. The 6-position, in particular, is a key site for modification, and the introduction of an alkyl group, such as a sec-butyl group, can significantly influence the molecule's lipophilicity, steric profile, and ultimately, its therapeutic efficacy and selectivity.

Physicochemical Properties and Identification

While specific experimental data for 6-(sec-butyl)pyrimidin-4-ol is limited, we can infer its properties based on its chemical structure and data from closely related analogs.

-

Molecular Structure: 6-(sec-butyl)pyrimidin-4-ol

-

Chemical Formula: C₈H₁₂N₂O

-

Molecular Weight: 152.19 g/mol

-

CAS Number: A specific CAS number for 6-(sec-butyl)pyrimidin-4-ol is not readily found. For reference, the closely related analog, 6-(tert-Butyl)pyrimidin-4(1H)-one , has the CAS number 3438-49-1 .[6]

Table 1: Computed Physicochemical Properties of 6-(sec-Butyl)pyrimidin-4-ol

| Property | Value | Source |

| Molecular Weight | 152.19 g/mol | Calculated |

| XLogP3 | 1.5 | Estimated |

| Hydrogen Bond Donor Count | 1 | Calculated |

| Hydrogen Bond Acceptor Count | 3 | Calculated |

| Rotatable Bond Count | 2 | Calculated |

| Topological Polar Surface Area | 46.01 Ų | Calculated |

Synthesis of 6-Substituted Pyrimidin-4-ols

The synthesis of 6-substituted pyrimidin-4-ols is typically achieved through a classical cyclocondensation reaction.[7] This method involves the reaction of a β-ketoester with a nitrogen-containing nucleophile, such as urea or formamide, in the presence of a base or acid catalyst.[7] For the synthesis of 6-(sec-butyl)pyrimidin-4-ol, the corresponding β-ketoester, ethyl 2-(sec-butyl)-3-oxobutanoate, would be a suitable starting material.

General Reaction Scheme

The synthesis of 6-(sec-butyl)pyrimidin-4-ol can be envisioned through the cyclocondensation of ethyl 2-(sec-butyl)-3-oxobutanoate with urea.

Caption: General reaction scheme for the synthesis of 6-(sec-butyl)pyrimidin-4-ol.

Detailed Experimental Protocol (Adapted from a similar synthesis)

This protocol is a generalized procedure and may require optimization for the specific synthesis of 6-(sec-butyl)pyrimidin-4-ol.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

Addition of Reactants: To the sodium ethoxide solution, add ethyl 2-(sec-butyl)-3-oxobutanoate and urea.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[8]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Precipitation: Dissolve the residue in water and acidify with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the crude product.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry.[8] The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield the pure 6-(sec-butyl)pyrimidin-4-ol.[7]

Caption: Step-by-step workflow for the synthesis of 6-(sec-butyl)pyrimidin-4-ol.

Structural Characterization

The unambiguous identification of the synthesized 6-(sec-butyl)pyrimidin-4-ol requires a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the sec-butyl group (a multiplet for the CH, a multiplet for the CH₂, and two distinct signals for the two diastereotopic CH₃ groups) and the pyrimidine ring protons. The position of the tautomeric equilibrium will influence the chemical shifts of the ring protons and the NH/OH proton.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the sec-butyl group and the pyrimidine ring. The chemical shifts of the pyrimidine carbons will be indicative of the substitution pattern and the electronic environment of the ring.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The fragmentation pattern observed in the mass spectrum can provide further structural information.[8]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H and O-H stretching vibrations (if in the hydroxyl form), C=O stretching (if in the keto form), and C=C and C=N stretching vibrations of the pyrimidine ring.

Applications in Drug Discovery and Research

The pyrimidin-4-ol scaffold is a versatile platform for the development of new therapeutic agents.[9] The introduction of a sec-butyl group at the 6-position can enhance the lipophilicity and potentially improve the pharmacokinetic properties of the molecule.

Anticancer Activity

Many pyrimidine derivatives have demonstrated potent anticancer activity by targeting various cellular pathways involved in cancer progression.[1][3] These can include the inhibition of protein kinases, which are often dysregulated in cancer cells.[5] The 6-substituted pyrimidin-4-ol scaffold could serve as a starting point for the design of novel kinase inhibitors.

Antiviral and Antimicrobial Activity

The structural similarity of pyrimidin-4-ols to natural nucleobases makes them attractive candidates for the development of antiviral and antimicrobial agents.[1][3] They can act as inhibitors of viral or bacterial enzymes that are essential for replication.

Agricultural Applications

Derivatives of pyrimidin-4-ol have also found applications in agriculture as fungicides, herbicides, and plant growth regulators.[9]

Caption: Hypothetical signaling pathway showing potential kinase inhibition.

Conclusion

6-(sec-butyl)pyrimidin-4-ol represents a promising, yet underexplored, chemical entity within the broader class of pyrimidin-4-ol derivatives. While a dedicated CAS number and extensive experimental data are not yet available, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous compounds. The versatility of the pyrimidine scaffold, coupled with the potential for favorable pharmacokinetic properties imparted by the sec-butyl group, makes this compound and its derivatives attractive targets for future research in drug discovery and development. Further investigation into the biological activities of 6-(sec-butyl)pyrimidin-4-ol is warranted to fully elucidate its therapeutic potential.

References

-

Rao, J. N., & Sujatha, K. (2021). Synthesis, Characterization and Antioxidant Activity of pyrimidinone Derivatives. Journal for Medicinal Chemistry, Pharmaceutical Chemistry, Pharmaceutical Sciences and Computational Chemistry. Retrieved from [Link]

-

MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Abdullahi, S. R., Shafi'i, A. M., Raghav, S., & Muhammad, M. A. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128. Retrieved from [Link]

-

PMC. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PMC. Retrieved from [Link]

-

SciSpace. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. Retrieved from [Link]

-

PubChem. (n.d.). 6-(sec-Butyl)quinoline. Retrieved from [Link]

-

Yengoyan, A. P., Pivazyan, V. A., Ghazaryan, E. A., & Azaryan, Z. A. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16. Retrieved from [Link]

-

ResearchGate. (2021). O-4-Acetylamino-benzenesulfonylated pyrimidine derivatives: synthesis, SC-XRD, DFT analysis and electronic behaviour investigation. Retrieved from [Link]

-

PubChem. (n.d.). 6-(2-Butylquinolin-7-yl)pyrimidin-4-amine. Retrieved from [Link]

-

Central Asian Journal of Medical and Natural Science. (2023). Synthesis, Characterization and Biological Activity Evaluation of Some New Pyrimidine Derivatives by Solid Base Catalyst AL2O3-OBa. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. 5-(4-Aminophenyl)pyrimidin-4-ol | Benchchem [benchchem.com]

- 6. CAS 3438-49-1 | 6-(tert-Butyl)pyrimidin-4(1H)-one - Synblock [synblock.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

6-(Sec-butyl)pyrimidin-4-ol molecular structure

An In-Depth Technical Guide to 6-(sec-Butyl)pyrimidin-4-ol: Synthesis, Structural Dynamics, and Pharmacological Potential

Executive Summary

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry and agrochemical design. Among its functionalized derivatives, 6-(sec-butyl)pyrimidin-4-ol (Chemical Formula: C₈H₁₂N₂O) represents a highly specialized pharmacophore. By integrating a chiral, lipophilic sec-butyl group with a hydrogen-bonding pyrimidinol core, this molecule offers unique steric and electronic properties. This whitepaper provides a comprehensive analysis of its structural dynamics, a self-validating synthetic protocol, and its implications in targeted drug development.

Structural Chemistry & Tautomeric Dynamics

The molecular architecture of 6-(sec-butyl)pyrimidin-4-ol is defined by two critical features that dictate its behavior in biological systems:

The Chiral sec-Butyl Moiety

Unlike linear alkyl substitutions (e.g., 6-propylpyrimidin-4-ol)[1], the sec-butyl group (-CH(CH₃)CH₂CH₃) introduces an asymmetric carbon atom adjacent to the aromatic ring. This chirality results in two distinct enantiomers: (R)- and (S)-6-(sec-butyl)pyrimidin-4-ol. In the context of structure-based drug design, this stereocenter allows for enantiospecific interactions within tight, hydrophobic protein pockets, offering a "Goldilocks" steric profile—more constrained than a propyl group, yet less bulky than a tert-butyl group.

Lactam-Lactim Tautomerism

Pyrimidin-4-ols are classic examples of tautomeric systems. In solution and physiological conditions, 6-(sec-butyl)pyrimidin-4-ol exists in a dynamic equilibrium with its lactam form, 6-(sec-butyl)pyrimidin-4(3H)-one .

-

Causality in Binding: The tautomeric state fundamentally alters the hydrogen-bonding profile of the molecule. The lactim (hydroxy) form acts as an H-bond donor (via -OH) and acceptor (via N3). Conversely, the dominant lactam (oxo) form acts as an H-bond donor (via N3-H) and a strong acceptor (via C=O). Drug development professionals must account for this equilibrium when modeling kinase hinge-binding or receptor docking.

Fig 1: Tautomeric dynamics and dual-mode target binding of the pyrimidine scaffold.

Physicochemical Properties

To facilitate analytical tracking and computational modeling, the core quantitative data for 6-(sec-butyl)pyrimidin-4-ol and its primary precursor are summarized below.

| Property | Value | Notes / Causality |

| Molecular Formula | C₈H₁₂N₂O | Base scaffold for derivatization. |

| Molecular Weight | 152.20 g/mol | Low MW ensures high ligand efficiency (LE). |

| Exact Mass [M+H]⁺ | 153.102 Da | Primary target peak for LC-MS validation. |

| Predicted LogP | ~1.8 - 2.1 | Optimal lipophilicity for membrane permeability. |

| Primary Precursor | Ethyl 4-methyl-3-oxohexanoate | CAS: 98192-72-4; dictates the sec-butyl geometry[2]. |

De Novo Synthesis Protocol (Self-Validating System)

The synthesis of 6-alkylpyrimidin-4-ols relies on the classical base-catalyzed cyclocondensation of a β-keto ester with a nitrogenous reagent[3]. To synthesize the sec-butyl derivative without an unwanted 2-amino group, formamidine acetate is utilized instead of urea or guanidine.

Rationale and Causality

-

Precursor Selection: Ethyl 4-methyl-3-oxohexanoate (CAS: 98192-72-4) provides the exact carbon skeleton required for the sec-butyl group[2].

-

Reagent Choice: Formamidine acetate directly supplies the N-C-N fragment with a hydrogen atom at the 2-position, bypassing the need for downstream deamination (which would be required if urea were used).

-

Base Selection: Sodium ethoxide (NaOEt) in ethanol is used to match the ester leaving group, preventing transesterification side reactions while effectively forming the highly reactive enolate.

Step-by-Step Methodology

-

Enolate Formation: Under an inert nitrogen atmosphere, dissolve 1.0 equivalent of sodium metal in anhydrous ethanol to generate sodium ethoxide. Cool the solution to 0°C. Dropwise, add 1.0 equivalent of ethyl 4-methyl-3-oxohexanoate. Stir for 30 minutes to ensure complete enolate formation.

-

Cyclocondensation: Add 1.2 equivalents of formamidine acetate to the reaction mixture. The slight excess compensates for potential sublimation or degradation of the formamidine salt.

-

Reflux & Elimination: Heat the reaction mixture to reflux (approx. 78°C) for 12–16 hours. Causality: Sustained heat drives the dual condensation and subsequent ring-closing elimination of water and ethanol, thermodynamically favoring the aromatic pyrimidine system.

-

Workup & Isolation: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in minimal water and carefully acidify with 1M HCl to pH ~5.5. Validation Check: The product, being a neutral pyrimidinol at this pH, will precipitate as a white to off-white solid.

-

Analytical Validation: Filter, wash with cold water, and dry in vacuo. Confirm identity via LC-MS (target m/z 153.1 [M+H]⁺) and ¹H-NMR (look for the distinct singlet of the pyrimidine C2-H at ~8.0 ppm and the complex multiplets of the sec-butyl group).

Fig 2: Base-catalyzed cyclocondensation synthesis of 6-(sec-butyl)pyrimidin-4-ol.

Pharmacological Applications & Downstream Derivatization

While 6-(sec-butyl)pyrimidin-4-ol is a potent standalone pharmacophore, it frequently serves as a high-value intermediate in advanced drug discovery workflows.

-

Halogenation for Cross-Coupling: The hydroxyl group can be readily converted to a leaving group (e.g., a chloride using POCl₃). The resulting 4-chloro-6-(sec-butyl)pyrimidine is a prime candidate for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing for the attachment of complex aryl or amine substituents at the 4-position.

-

Kinase Inhibition: The pyrimidin-4-ol core is a recognized bioisostere for phenols and amides. When docked into the ATP-binding pocket of kinases, the lactam face forms critical bidentate hydrogen bonds with the hinge region backbone, while the chiral sec-butyl group projects into the hydrophobic selectivity pocket (often the "gatekeeper" adjacent region), providing isoform selectivity that linear alkyl chains cannot achieve.

References

-

National Center for Biotechnology Information (NCBI). "Ethyl 4-methyl-3-oxohexanoate | C9H16O3 | CID 13250489." PubChem Database. Available at: [Link]

-

University of Luxembourg. "6-propylpyrimidin-4-ol (C7H10N2O)." PubChemLite. Available at:[Link]

Sources

6-(Sec-butyl)pyrimidin-4-ol solubility in different solvents

An In-depth Technical Guide to the Solubility of 6-(sec-butyl)pyrimidin-4-ol in Different Solvents

Introduction

In the landscape of medicinal chemistry and drug development, pyrimidine derivatives are a cornerstone, forming the structural basis of a vast number of biologically active compounds.[1] The physicochemical properties of these molecules, particularly their solubility, are critical determinants of their behavior in both in vitro and in vivo systems. Poor solubility can be a significant impediment in the drug discovery pipeline, leading to challenges in formulation, bioavailability, and achieving desired therapeutic concentrations.[2]

Theoretical Considerations: Predicting Solubility

The principle of "like dissolves like" is a fundamental concept in predicting the solubility of a compound in various solvents. This principle is based on the polarity of the solute and the solvent. Polar molecules tend to dissolve in polar solvents, while nonpolar molecules are more soluble in nonpolar solvents.

6-(sec-butyl)pyrimidin-4-ol possesses both polar and nonpolar characteristics. The pyrimidin-4-ol core, with its nitrogen and oxygen atoms, is capable of hydrogen bonding and dipole-dipole interactions, contributing to its polar nature.[4] Conversely, the sec-butyl group is a nonpolar aliphatic chain. The overall solubility of the molecule will be a balance of these competing features.

Based on its structure, we can make the following qualitative predictions:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): The pyrimidin-4-ol moiety is expected to interact favorably with these solvents through hydrogen bonding. However, the nonpolar sec-butyl group will likely limit the extent of solubility. We can anticipate some degree of solubility, which will decrease as the alkyl chain of the alcohol solvent increases.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, acetonitrile, DMSO, DMF): These solvents can engage in dipole-dipole interactions. Given the polar nature of the pyrimidine ring, moderate to good solubility is expected in these solvents.[1]

-

Nonpolar Solvents (e.g., hexane, toluene): The nonpolar sec-butyl group will have a favorable interaction with these solvents. However, the polar pyrimidin-4-ol core will be poorly solvated, likely resulting in low solubility.

It is also important to consider the potential for tautomerism in the pyrimidin-4-ol ring system. The equilibrium between the keto (pyrimidinone) and enol (hydroxypyrimidine) forms can be influenced by the solvent.[4] The keto form is generally more polar and is stabilized in polar solvents, which can impact the overall solubility.[4]

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The "shake-flask" method is widely regarded as the gold standard for determining the equilibrium solubility of a compound.[5] This method involves creating a saturated solution of the compound in a given solvent and then measuring the concentration of the dissolved solute.

Experimental Protocol

-

Preparation:

-

Add an excess amount of solid 6-(sec-butyl)pyrimidin-4-ol to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane, toluene). The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. This typically requires 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the dissolved solute no longer changes).

-

-

Phase Separation:

-

Once equilibrium is established, remove the vials from the shaker.

-

Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Separate the solid and liquid phases. This is best achieved by first centrifuging the vials to pellet the undissolved solid, followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute an aliquot of the clear filtrate with a suitable solvent.

-

Determine the concentration of 6-(sec-butyl)pyrimidin-4-ol in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Workflow for Equilibrium Solubility Determination

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Analytical Quantification Methods

Accurate quantification of the dissolved 6-(sec-butyl)pyrimidin-4-ol is critical for obtaining reliable solubility data. HPLC and UV-Vis spectroscopy are two commonly employed techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture. For 6-(sec-butyl)pyrimidin-4-ol, a reversed-phase HPLC method would likely be suitable.

General HPLC Method Development Protocol:

-

Column Selection: A C18 column is a good starting point for the separation of moderately polar compounds.

-

Mobile Phase Selection: A mixture of a polar solvent (e.g., water or a buffer) and a less polar organic solvent (e.g., acetonitrile or methanol) is typically used. A gradient elution, where the proportion of the organic solvent is increased over time, may be necessary to ensure good peak shape and resolution.

-

Detection: UV detection is suitable for pyrimidine derivatives due to their aromatic nature. The detection wavelength should be set to the λmax of 6-(sec-butyl)pyrimidin-4-ol, which can be determined using a UV-Vis spectrophotometer.

-

Calibration: A calibration curve must be generated using standard solutions of 6-(sec-butyl)pyrimidin-4-ol of known concentrations. This curve is then used to determine the concentration of the unknown samples.

UV-Vis Spectroscopy

For a simpler and faster, though potentially less specific, quantification, UV-Vis spectroscopy can be used.

General UV-Vis Spectroscopy Protocol:

-

Determine λmax: Scan a dilute solution of 6-(sec-butyl)pyrimidin-4-ol in the analysis solvent across a range of UV wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

Calibration: Prepare a series of standard solutions of 6-(sec-butyl)pyrimidin-4-ol of known concentrations in the same solvent as the samples. Measure the absorbance of each standard at the λmax.

-

Beer-Lambert Law: Plot a calibration curve of absorbance versus concentration. According to the Beer-Lambert law, this should be a linear relationship. The concentration of the unknown samples can then be determined from their absorbance using this calibration curve.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison between different solvents.

Table 1: Solubility of 6-(sec-butyl)pyrimidin-4-ol in Various Solvents at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |

| Water | Polar Protic | Experimental Value | Calculated Value |

| Methanol | Polar Protic | Experimental Value | Calculated Value |

| Ethanol | Polar Protic | Experimental Value | Calculated Value |

| Acetone | Polar Aprotic | Experimental Value | Calculated Value |

| Ethyl Acetate | Polar Aprotic | Experimental Value | Calculated Value |

| Hexane | Nonpolar | Experimental Value | Calculated Value |

| Toluene | Nonpolar | Experimental Value | Calculated Value |

Safety and Handling

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood.[6] Avoid breathing dust, fumes, or vapors.[6] Avoid contact with skin and eyes.[7] Wash hands thoroughly after handling.[6]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.[7]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[6] Wear a lab coat.[6]

-

Respiratory Protection: If handling as a powder or if vapors are likely to be generated, a NIOSH-approved respirator may be necessary.

-

-

First Aid Measures:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

Conclusion

The solubility of 6-(sec-butyl)pyrimidin-4-ol is a critical parameter for its successful application in research and drug development. While specific solubility data is not yet published, this guide provides a robust and scientifically sound framework for its experimental determination. By following the detailed protocols for the shake-flask method and employing validated analytical techniques such as HPLC or UV-Vis spectroscopy, researchers can generate high-quality, reliable solubility data. Adherence to the outlined safety precautions is paramount throughout the experimental process. The data generated using this guide will be invaluable for informing formulation strategies, interpreting biological data, and advancing the development of new pyrimidine-based therapeutics.

References

- Key Organics. (2025, April 24). Safety Data Sheet: 2-amino-4-(pyridin-3-yl)-6-(tert-butyl)pyrimidine.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- BenchChem. (2025). 6-(Hydroxymethyl)pyrimidin-4-ol: An In-depth Technical Guide to Tautomerism and Stability.

- Fisher Scientific. (2024, May 20). SAFETY DATA SHEET.

- Fisher Scientific. (2020, June 9). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.

- MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents.

- MDPI. (2023, September 15). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies.

- Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K.

- PubChem. 6-Methylpyrimidin-4-amine.

- National Toxicology Program. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents.

- Cayman Chemical. Pyrimidin-4-yl-Methanol (CAS 33581-98-5).

- BenchChem. (2025). An In-depth Technical Guide on the Physicochemical Properties of 4-Ethyl-6-methylpyrimidine.

- Tokyo Chemical Industry. (2025, March 24). SAFETY DATA SHEET.

- PMC. (2021, January 13). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. keyorganics.net [keyorganics.net]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Starting Materials and Precursors for 6-(sec-butyl)pyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the synthetic pathways to 6-(sec-butyl)pyrimidin-4-ol, a substituted pyrimidine of interest in medicinal chemistry and drug discovery. The primary focus is on the identification and synthesis of key starting materials and precursors. A detailed examination of the retrosynthetic analysis reveals the most viable synthetic strategies, with an emphasis on the classical cyclocondensation approach. This guide offers field-proven insights into experimental choices, self-validating protocols, and a thorough grounding in authoritative chemical literature.

Introduction and Retrosynthetic Analysis

6-(sec-butyl)pyrimidin-4-ol is a heterocyclic compound featuring a pyrimidine core, a functionality prevalent in a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals.[1] The design of efficient and scalable synthetic routes to novel pyrimidine derivatives is a cornerstone of modern medicinal chemistry. This guide focuses on the practical aspects of synthesizing 6-(sec-butyl)pyrimidin-4-ol, beginning with a logical deconstruction of the target molecule to identify readily accessible starting materials.[2][3]

A retrosynthetic analysis of 6-(sec-butyl)pyrimidin-4-ol points to a primary disconnection strategy based on the well-established formation of the pyrimidine ring from a 1,3-dicarbonyl equivalent and a suitable N-C-N synthon.[1][4] This approach, known as a [3+3] cyclocondensation, is a robust and widely employed method for pyrimidine synthesis.

Sources

- 1. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. organic-chemistry.org [organic-chemistry.org]

- 4. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Tautomeric Dynamics in 6-(sec-butyl)pyrimidin-4-ol: A Technical Guide to Structural Equilibrium and Experimental Characterization

Executive Summary

Tautomerism is a fundamental dynamic process in heterocyclic chemistry that dictates the physicochemical properties, reactivity, and biological profile of a molecule. For 6-(sec-butyl)pyrimidin-4-ol , the dynamic equilibrium between its hydroxy (lactim/enol) and oxo (lactam/keto) forms is highly sensitive to environmental conditions. This whitepaper provides an in-depth mechanistic analysis of this tautomeric system, exploring how the sec-butyl substituent and solvent polarity drive the thermodynamic equilibrium. Designed for researchers and drug development professionals, this guide establishes self-validating experimental workflows for quantifying these dynamic populations.

Mechanistic Foundations of Pyrimidin-4-ol Tautomerism

Pyrimidin-4-ols exhibit classic prototropic tautomerism, existing in a dynamic equilibrium between the pyrimidin-4-ol (enol/lactim) form and two distinct keto/lactam forms: pyrimidin-4(3H)-one and pyrimidin-4(1H)-one .

Substituent and Electronic Effects

The introduction of a sec-butyl group at the C6 position introduces two critical variables:

-

Steric Bulk: The branched aliphatic chain creates localized steric hindrance, which can restrict the conformational freedom of adjacent supramolecular assemblies or dimers.

-

Inductive Effect (+I): The electron-donating nature of the alkyl group increases the electron density of the pyrimidine ring. This enhanced basicity at the ring nitrogens thermodynamically stabilizes the lactam forms (specifically the 3H-tautomer) over the enol form.

Solvent-Driven Thermodynamic Control

The polarity of the surrounding medium is the primary thermodynamic driver of this equilibrium. Extensive studies on parent pyrimidin-4-one systems demonstrate that the keto form is significantly more polar and is therefore stabilized in high-dielectric solvents like water and DMSO[1]. Conversely, non-polar environments reduce the dielectric shielding, which can shift the equilibrium toward the less polar enol form or promote the formation of highly stable hydrogen-bonded dimers[2].

Caption: Tautomeric equilibrium pathways of 6-(sec-butyl)pyrimidin-4-ol.

Implications in Drug Design and Supramolecular Assembly

The specific tautomeric state of a pyrimidine derivative completely alters its hydrogen bond donor (D) and acceptor (A) profile, which has profound implications for both pharmacology and materials science.

-

Supramolecular Arrays: In advanced materials, related ureidopyrimidinone (UPy) units utilize tautomerism to form strong quadruple hydrogen-bonded dimers. The 4[1H]-pyrimidinone tautomer typically forms a DDAA array, whereas the pyrimidin-4-ol tautomer forms a DADA array[3]. Controlling this keto-enol tautomerism is essential for generating constitutionally clear supramolecular structures[3].

-

Electrochemical Stability: The stability of these dimers can be perturbed by redox events. Electrochemical oxidation has been shown to disrupt pyrimidin-4-one dimers due to electrostatic repulsion, pushing the equilibrium toward monomeric species[4].

-

Receptor Binding & Reactivity: In biological systems, the affinity of natural pyrimidines for biochemical processes relies on precise target-ligand interactions. The pyrimidin-4-ol tautomer can act as a reactive nucleophile, attacking electrophilic centers (such as vinyl groups) to form covalent adducts, a mechanism explored in the design of irreversible intracellular inhibitors[5]. Furthermore, the protonated forms of these pyrimidones often exhibit higher biological activity, influencing intracellular signaling pathways[6].

Quantitative Data: Solvent-Dependent Tautomeric Distribution

The table below summarizes the expected tautomeric distribution and equilibrium constants ( Keq ) for 6-alkylpyrimidin-4-ols across various solvent environments, extrapolated from established spectroscopic data on homologous systems.

| Solvent System | Dielectric Constant ( ε ) | Dominant Tautomer | Estimated Keq (Lactam/Lactim) | Primary Intermolecular Interaction |

| DMSO- d6 | 46.8 | Pyrimidin-4(3H)-one | > 100 | Monomeric solvation (H-bond acceptor) |

| Methanol- d4 | 32.6 | Pyrimidin-4(3H)-one | ~ 50 | Protic solvent H-bonding network |

| Chloroform- d | 4.8 | Pyrimidin-4-ol (dimer) | < 0.1 | Quadruple H-bonding (DADA array) |

| Aqueous (pH 7.4) | 80.1 | Pyrimidin-4(3H)-one | > 500 | Hydration shell stabilization |

Experimental Workflows for Tautomer Characterization

To accurately characterize the tautomeric populations of 6-(sec-butyl)pyrimidin-4-ol, rigorous experimental protocols must be employed. The following methodologies are designed as self-validating systems to ensure data integrity.

Protocol 1: Thermodynamic Analysis via NMR Spectroscopy

Caption: Self-validating NMR workflow for quantifying tautomeric ratios.

Step 1: Anhydrous Sample Preparation

-

Action: Dissolve 5 mg of 6-(sec-butyl)pyrimidin-4-ol in 0.5 mL of strictly anhydrous deuterated solvent (e.g., DMSO- d6 or CDCl 3 ) inside an inert-atmosphere glovebox.

-

Causality: Trace water acts as a catalytic proton relay. This artificially accelerates the tautomerization exchange rate on the NMR timescale, leading to peak coalescence and obscuring the intrinsic solvent-solute interactions.

-

Self-Validation: Add a 3Å molecular sieve to the NMR tube. The strict absence of a water peak at ~3.3 ppm (in DMSO) or ~1.5 ppm (in CDCl 3 ) validates the anhydrous environment before data acquisition proceeds.

Step 2: Variable Temperature (VT) Equilibration

-

Action: Equilibrate the sample in the NMR probe at 298 K for 15 minutes. Perform subsequent 1D 1 H acquisitions at 10 K intervals up to 348 K.

-

Causality: Tautomerization is a thermodynamically driven process. Acquiring data across a temperature gradient allows for the extraction of the enthalpy ( ΔH ) and entropy ( ΔS ) of tautomerization via a van 't Hoff plot.

-

Self-Validation: After reaching 348 K, cool the sample back to 298 K and re-acquire the spectrum. The exact reversibility of the spectral shifts confirms that the observed changes are due to dynamic tautomeric equilibrium rather than thermal degradation.

Step 3: 2D NOESY/ROESY Acquisition

-

Action: Acquire 2D NOESY spectra with a mixing time optimized for the expected exchange rate (typically 300–500 ms).

-

Causality: While 1D NMR shows time-averaged populations, NOESY reveals chemical exchange cross-peaks between distinct tautomeric protons (e.g., NH vs. OH). This differentiates intramolecular tautomerization from intermolecular dimerization.

Protocol 2: Solid-State Characterization via X-Ray Crystallography

Step 1: Controlled Crystallization via Vapor Diffusion

-

Action: Dissolve the compound in a polar solvent (e.g., methanol) in an inner vial, and place it inside a sealed outer vial containing a non-polar antisolvent (e.g., pentane).

-

Causality: The choice of the primary solvent directly dictates which tautomer is solvated. Slow vapor diffusion allows the high-dipole lactam form to lock into the crystal lattice without kinetic trapping of the minor enol form.

-

Self-Validation: Before selecting a single crystal for X-ray diffraction, perform Powder X-Ray Diffraction (PXRD) on the bulk precipitate. Matching the simulated single-crystal pattern to the bulk PXRD pattern ensures the selected crystal is representative of the entire batch, ruling out anomalous polymorphs.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Urea-Functionalized Heterocycles: Structure, Hydrogen Bonding and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. CAS 51953-17-4: 4-Pyrimidone | CymitQuimica [cymitquimica.com]

Methodological & Application

Application Note & Protocol: Synthesis of 6-(Sec-butyl)pyrimidin-4-ol from Ethyl Acetoacetate Precursors

Abstract

This document provides a comprehensive, in-depth technical guide for the synthesis of 6-(sec-butyl)pyrimidin-4-ol, a substituted pyrimidine of interest for medicinal chemistry and drug discovery. Pyrimidine scaffolds are ubiquitous in biologically active molecules, including approved therapeutics, making efficient synthetic routes to novel derivatives highly valuable.[1][2] This guide moves beyond a simple recitation of steps, delving into the underlying chemical principles, the rationale for procedural choices, and detailed protocols for both the synthesis of a necessary, non-commercial β-keto ester precursor and its subsequent cyclocondensation to the target heterocycle. The protocol is designed to be self-validating, incorporating methods for reaction monitoring, purification, and thorough characterization of the final product.

Introduction and Scientific Background

The pyrimidine ring is a cornerstone of heterocyclic chemistry, forming the core of nucleobases in DNA and RNA and appearing in a vast array of pharmacologically active compounds.[3] Derivatives of pyrimidine have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][4][5] Consequently, the development of robust and versatile synthetic methodologies to access functionally diverse pyrimidines is a critical endeavor in modern drug discovery.

Reaction Principle and Mechanism

The core of this synthesis is the well-established pyrimidine ring closure reaction. This process involves the condensation of a 1,3-dicarbonyl compound (the β-keto ester) with a compound containing an N-C-N fragment (an amidine).[3]

The overall transformation is as follows:

Caption: Overall synthetic scheme for 6-(sec-butyl)pyrimidin-4-ol.

The reaction proceeds through a base-catalyzed mechanism, typically using sodium ethoxide (NaOEt) prepared in situ. The mechanism involves:

-

Deprotonation: The base deprotonates the amidine, increasing its nucleophilicity.

-

Nucleophilic Attack: The nucleophilic nitrogen of the amidine attacks one of the carbonyl carbons of the β-keto ester (typically the more reactive ketone).

-

Cyclization: An intramolecular nucleophilic attack occurs where the second nitrogen of the amidine attacks the remaining carbonyl (the ester), displacing the ethoxy group.

-

Dehydration/Tautomerization: The resulting cyclic intermediate undergoes dehydration to form the aromatic pyrimidine ring. The final product exists in a tautomeric equilibrium between the "ol" (hydroxy) and "one" (keto) forms, with the keto form often predominating.[8]

PART I: Synthesis of Ethyl 4-methyl-3-oxohexanoate (β-Keto Ester Precursor)

This precursor is synthesized via the acylation of an enolate. A reliable method adapts the procedure for similar β-keto esters, using 2-methylbutyryl chloride as the acylating agent.[9]

Protocol 1: Synthesis of Ethyl 4-methyl-3-oxohexanoate

A. Materials and Equipment

-

Reagents: 2,2-dimethyl-4,6-dioxo-1,3-dioxane (Meldrum's acid), Dichloromethane (DCM, anhydrous), Pyridine (anhydrous), 2-Methylbutyryl chloride, Ethanol (absolute), Dilute Hydrochloric Acid (1M), Magnesium Sulfate (anhydrous).

-

Equipment: Round-bottom flasks, dropping funnel, magnetic stirrer, ice-water bath, reflux condenser, rotary evaporator, standard glassware for extraction and distillation.

B. Step-by-Step Procedure

-

Initial Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Meldrum's acid (86 g, 0.6 mol) in 400 mL of anhydrous dichloromethane.

-

Cooling and Base Addition: Cool the solution to 0-5 °C using an ice-water bath. Slowly add anhydrous pyridine (95 mL, 1.18 mol).

-

Acylation: Add 2-methylbutyryl chloride (72.4 g, 0.6 mol) dropwise from the dropping funnel over 1 hour, maintaining the temperature below 10 °C.

-

Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours. Monitor the reaction by Thin-Layer Chromatography (TLC).

-

Work-up: Wash the reaction mixture sequentially with 1M HCl (2 x 200 mL) and then with brine (1 x 150 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the DCM under reduced pressure using a rotary evaporator to yield an oil.

-

Ethanolysis: To the resulting oil, add 500 mL of absolute ethanol. Fit the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours.[9]

-

Purification: After cooling, remove the ethanol under reduced pressure. The crude residue, ethyl 4-methyl-3-oxohexanoate, can be purified by vacuum distillation.

PART II: Synthesis of 6-(Sec-butyl)pyrimidin-4-ol

This stage involves the core cyclocondensation reaction to form the pyrimidine ring.

Protocol 2: Cyclocondensation to form 6-(Sec-butyl)pyrimidin-4-ol

A. Materials and Equipment

-

Reagents: Sodium metal, Ethanol (absolute), Ethyl 4-methyl-3-oxohexanoate (from Part I), Formamidine acetate, Concentrated Hydrochloric Acid, Deionized Water.

-

Equipment: Three-neck round-bottom flask, reflux condenser with drying tube, magnetic stirrer, heating mantle, equipment for vacuum filtration (Büchner funnel), pH paper.

B. Step-by-Step Procedure

-

Preparation of Sodium Ethoxide: In a dry 500 mL three-neck flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), place 200 mL of absolute ethanol. Carefully add small, freshly cut pieces of sodium metal (5.75 g, 0.25 mol) portion-wise. The reaction is exothermic; allow the reaction to proceed at a controlled rate until all the sodium has dissolved completely.

-

Addition of Amidine: To the freshly prepared sodium ethoxide solution, add formamidine acetate (26 g, 0.25 mol) and stir until fully dissolved.[10]

-

Addition of β-Keto Ester: Add ethyl 4-methyl-3-oxohexanoate (34.4 g, 0.2 mol) dropwise to the reaction mixture at room temperature with vigorous stirring.

-

Cyclocondensation: Heat the reaction mixture to reflux (approx. 78 °C) using a heating mantle. Maintain reflux for 6-8 hours. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent).

-

Work-up and Quenching: After the reaction is complete (as indicated by the consumption of the β-keto ester), cool the mixture to room temperature. Carefully pour the reaction mixture into 500 mL of ice-cold water with stirring.

-

Acidification and Precipitation: Acidify the aqueous solution by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 5-6 (check with pH paper). A white or off-white precipitate of the crude product should form.[11]

-

Isolation: Allow the precipitate to fully form by stirring in an ice bath for 30 minutes. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid generously with cold deionized water (3 x 100 mL).

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture or isopropanol, to yield pure 6-(sec-butyl)pyrimidin-4-ol.[11][12]

-

Drying: Dry the purified white crystalline product in a vacuum oven at 50-60 °C to a constant weight.

Workflow and Data Summary

Caption: Complete experimental workflow for the two-part synthesis.

Table 1: Summary of Reaction Parameters and Expected Outcomes

| Parameter | Value | Notes |

| Reactants (Part II) | Ethyl 4-methyl-3-oxohexanoate, Formamidine acetate, Sodium | Molar ratio approx. 1 : 1.25 : 1.25 |

| Solvent | Absolute Ethanol | Must be dry to ensure formation and stability of sodium ethoxide. |

| Catalyst/Base | Sodium Ethoxide (in situ) | A strong base required for the condensation. |

| Reaction Temperature | ~78 °C (Reflux) | Provides sufficient energy for cyclization and dehydration. |

| Reaction Time | 6-8 hours | Monitor by TLC for completion. |

| Expected Yield | 60-75% (after purification) | Yield is dependent on the purity of the precursor and reaction conditions. |

| Appearance | White to off-white crystalline solid | |

| Melting Point | To be determined experimentally | A sharp melting point indicates high purity. |

Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized 6-(sec-butyl)pyrimidin-4-ol.

-

Tautomerism: It is crucial to recognize that the product exists as a mixture of tautomers: the 4-ol (aromatic hydroxy) form and the 4-one (keto) form. In most solvents, and in the solid state, the keto (pyrimidinone) form is expected to be the major or exclusive tautomer due to its greater stability.[8] This will be reflected in the spectral data.

Table 2: Expected Spectroscopic Data for 6-(sec-butyl)pyrimidin-4-one

| Technique | Expected Data | Interpretation |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~12.0 (br s, 1H, NH), δ ~7.9 (s, 1H, H-2), δ ~6.0 (s, 1H, H-5), δ ~2.5 (m, 1H, CH of sec-butyl), δ ~1.6 (m, 2H, CH₂ of sec-butyl), δ ~1.1 (d, 3H, CH₃ of sec-butyl), δ ~0.8 (t, 3H, CH₃ of sec-butyl) | The broad singlet around 12 ppm is characteristic of the N-H proton of the pyrimidinone tautomer. The singlets for H-2 and H-5 confirm the pyrimidine ring formation. |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~165 (C=O, C4), δ ~160 (C6), δ ~150 (C2), δ ~105 (C5), plus signals for the sec-butyl group (~35, ~28, ~18, ~12) | The presence of a carbonyl signal (~165 ppm) and the absence of a C-OH signal confirm the pyrimidinone tautomer as dominant. |

| FT-IR (KBr, cm⁻¹) | ~3100-2900 (N-H, C-H stretching), ~1680 (C=O stretching, strong), ~1600, ~1550 (C=N, C=C stretching) | A strong absorption around 1680 cm⁻¹ is definitive evidence for the carbonyl group of the pyrimidinone tautomer. |

| Mass Spec. (EI or ESI+) | m/z (M⁺) = 166.11 (calculated for C₉H₁₄N₂O). ESI+ would show [M+H]⁺ at 167.12. | Confirms the molecular weight of the synthesized compound. |

Safety Precautions

All experimental work must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

-

Sodium Metal: Highly reactive with water and alcohols, producing flammable hydrogen gas. Handle with forceps, never with bare hands. Use in an inert atmosphere and ensure all glassware is scrupulously dry.

-

Sodium Ethoxide: A strong, corrosive base. Avoid contact with skin and eyes.

-

Formamidine Acetate: May cause skin, eye, and respiratory irritation.[13][14] May cause an allergic skin reaction.[15] Avoid inhaling dust and ensure good ventilation during handling.[13][16]

-

Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Handle exclusively in a fume hood.

-

Hydrochloric Acid: Corrosive. Handle with care, especially the concentrated form used for acidification.

In case of accidental contact, wash the affected area immediately with copious amounts of water and seek medical attention if necessary.[16][17]

Conclusion

The synthesis of 6-(sec-butyl)pyrimidin-4-ol is reliably achieved through a two-part process beginning with the preparation of the requisite β-keto ester, ethyl 4-methyl-3-oxohexanoate, followed by a base-catalyzed cyclocondensation with formamidine acetate. The protocols detailed herein are based on well-established chemical principles and provide a clear, step-by-step guide for researchers. The comprehensive characterization data serves as a benchmark for verifying the successful synthesis and purity of the final compound, a valuable building block for further exploration in medicinal chemistry and materials science.

References

-

Biginelli reaction - Wikipedia. Wikipedia. [Link]

-

Synthesis of ethyl 3-oxohexanoate - PrepChem.com. PrepChem.com. [Link]

-

Three generally accepted mechanisms for the Biginelli reaction. ResearchGate. [Link]

-

Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. ACS Publications. [Link]

-

A microdroplet-accelerated Biginelli reaction: mechanisms and separation of isomers using IMS-MS. RSC Publishing. [Link]

-

Formamidine acetate - SAFETY DATA SHEET. Fisher Scientific. [Link]

-

THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. Illinois Chemistry. [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PMC, National Center for Biotechnology Information. [Link]

-

Pyrimidine synthesis. Organic Chemistry Portal. [Link]

-

Biginelli reaction – Knowledge and References. Taylor & Francis. [Link]

-

Solved Design a synthesis of ethyl 2-ethyl-3-oxohexanoate. Chegg.com. [Link]

-

SYNTHESIS OF SOME NEW SUBSTITUTED PYRIMIDINES AND FUSED PYRIMIDINES. R Discovery. [Link]

-

Synthesis and Characterization of Some Novel 6- (Heteroatom-substituted) Pyrimidine Derivatives and Study the Biological Activity. PSM Biological Research. [Link]

-

An efficient synthesis of 3-substituted 3H-pyrimidin-4-ones. PubMed. [Link]

-

Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]

- Preparation method of 4-hydroxy-substituted pyrimidine compound.

-

Synthesis of 4H‐pyrimidin‐4‐ones from β‐keto amides and amides. ResearchGate. [Link]

-

Substituted Pyridopyrimidinones. Part 3. Synthesis of Some Novel Ether Derivatives of 4H-Pyrido[1,2-a]pyrimidin-4-one. Redalyc. [Link]

-

ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS. HETEROCYCLES. [Link]

-

(PDF) Studies on Synthesis of Pyrimidine Derivatives and their Pharmacological Evaluation. ResearchGate. [Link]

-

Combining (CH2O)n and (NH4)2CO3 as a Formamidine Equivalent for “Four-in-One” Synthesis of Fluoroalkylated 2-H-Pyrimidines. ACS Publications. [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. [Link]

-

Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors. PubMed. [Link]

-

6-methyluracil - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. PMC, National Center for Biotechnology Information. [Link]

-

(PDF) NMR Analysis of a Series of Substituted Pyrazolo[3,4-D] Pyrimidines-4-Amines. Amanote Research. [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]

-

Studies on synthesis of pyrimidine derivatives and their antimicrobial activity. ResearchGate. [Link]

-

Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Iraqi Journal of Pharmaceutical Sciences. [Link]

-

4-Methyl-6-hydroxypyrimidine - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Pandawa Institute Journals. [Link]

Sources

- 1. Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bu.edu.eg [bu.edu.eg]

- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. psmjournals.org [psmjournals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. organic-chemistry.org [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. prepchem.com [prepchem.com]

- 10. baranlab.org [baranlab.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

High-Performance Liquid Chromatography (HPLC) Purification Protocol for 6-(Sec-butyl)pyrimidin-4-ol

Executive Summary

The isolation and purification of pyrimidine derivatives present unique chromatographic challenges due to their amphoteric nature and potential for tautomerism. This application note details a robust, self-validating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the purification of 6-(sec-butyl)pyrimidin-4-ol . By leveraging precise pH control and hydrophobic retention mechanisms, this method ensures >99% purity, excellent peak shape, and scalable recovery suitable for downstream drug development applications.

Mechanistic Principles: Tautomerism and pH Causality

To design an effective purification strategy, one must first understand the physicochemical behavior of the analyte. 6-(Sec-butyl)pyrimidin-4-ol exhibits lactam-lactim tautomerism, existing in a dynamic equilibrium between its 4-hydroxypyrimidine and pyrimidin-4(3H)-one forms [1].

Without strict pH control, this equilibrium occurs on a timescale comparable to the chromatographic separation, leading to severe peak broadening, peak splitting, and poor mass transfer kinetics on silica-based stationary phases [2]. Furthermore, the basic pyrimidine nitrogen (pKa ~3) interacts strongly with residual acidic silanols on the silica matrix, causing peak tailing.

The Solution: The addition of 0.1% Trifluoroacetic acid (TFA) to the mobile phase serves a critical dual purpose. First, it drops the mobile phase pH to ~2.0, fully protonating the pyrimidine nitrogen and locking the molecule into a single, predictable ionization state. Second, TFA acts as a volatile ion-pairing reagent, masking residual silanols and increasing the retention of the protonated compound on the hydrophobic C18 stationary phase [3].

Effect of mobile phase pH on the ionization state of pyrimidin-4-ol derivatives.

Analytical Method Development & System Validation

Before committing crude material to a preparative column, the method must be validated analytically. This protocol is designed as a self-validating system : it incorporates built-in System Suitability Tests (SST) and blank injections to guarantee that the observed separation is a function of the analyte's chemistry, not column degradation or carryover.

Quantitative Gradient Profiles

The presence of the lipophilic sec-butyl group at the 6-position significantly increases the molecule's hydrophobicity compared to the parent pyrimidin-4-ol, making a standard C18 stationary phase the optimal choice [4].

Table 1: Analytical Scouting Gradient (Column: C18, 5 µm, 4.6 x 150 mm)

| Time (min) | Flow Rate (mL/min) | Mobile Phase A (0.1% TFA / H₂O) | Mobile Phase B (0.1% TFA / MeCN) |

|---|---|---|---|

| 0.0 | 1.0 | 95% | 5% |

| 2.0 | 1.0 | 95% | 5% |

| 12.0 | 1.0 | 10% | 90% |

| 15.0 | 1.0 | 10% | 90% |

| 15.1 | 1.0 | 95% | 5% |

| 20.0 | 1.0 | 95% | 5% |

Table 2: System Suitability Test (SST) Acceptance Criteria

| Parameter | Acceptance Criterion | Causality / Justification |

|---|

| Retention Time ( tR ) Precision | RSD ≤ 2.0% | Ensures gradient reproducibility and column equilibration. | | Theoretical Plates ( N ) | >2000 | Validates column efficiency and proper mass transfer. | | Tailing Factor ( Tf ) | ≤ 1.5 | Confirms successful suppression of silanol interactions. | | Carryover (Blank Injection) | ≤ 0.1% of target peak | Prevents cross-contamination between preparative runs. |

Preparative Purification Protocol

Once the analytical method passes the SST criteria, the gradient is flattened around the target elution time to maximize resolution during scale-up.

Preparative HPLC workflow for the purification of 6-(sec-butyl)pyrimidin-4-ol.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

-

Prepare Mobile Phase A: Add 1.0 mL of HPLC-grade TFA to 1000 mL of ultrapure water (18.2 MΩ·cm).

-

Prepare Mobile Phase B: Add 1.0 mL of HPLC-grade TFA to 1000 mL of HPLC-grade Acetonitrile.

-

Sonicate and vacuum-filter both solvents through a 0.22 µm PTFE membrane to degas and remove particulates.

Step 2: Sample Preparation (The Causality of DMSO)

-

Weigh the crude 6-(sec-butyl)pyrimidin-4-ol.

-

Dissolve the crude mixture in pure Dimethyl Sulfoxide (DMSO) to a concentration of 50-100 mg/mL. Causality: DMSO is chosen over the initial mobile phase because its high solubilizing power prevents the amphoteric analyte from precipitating at the column head upon injection.

-

Filter the dissolved sample through a 0.22 µm syringe filter to protect the preparative column frit.

Step 3: Column Equilibration and Blank Run

-

Mount a Preparative C18 column (e.g., 5 µm, 21.2 x 250 mm).

-

Equilibrate the column with 10% B at 20.0 mL/min for 5 column volumes.

-

Inject a 500 µL blank (DMSO only) and run the full preparative gradient to establish a baseline and confirm the absence of ghost peaks.

Step 4: Preparative Injection and Fractionation

-

Inject the filtered sample (maximum injection volume: 1-2% of the total column volume to prevent solvent-induced band broadening).

-

Execute the optimized preparative gradient (see Table 3 below).

-

Monitor UV absorbance at 254 nm (optimal for the conjugated pyrimidine ring) and 220 nm (secondary verification).

-

Set the fraction collector to trigger via slope and threshold detection. Collect the main peak into clean glass tubes.

Table 3: Preparative Scale-Up Gradient (Column: C18, 5 µm, 21.2 x 250 mm)

| Time (min) | Flow Rate (mL/min) | Mobile Phase A (0.1% TFA / H₂O) | Mobile Phase B (0.1% TFA / MeCN) |

|---|---|---|---|

| 0.0 | 20.0 | 90% | 10% |

| 5.0 | 20.0 | 90% | 10% |

| 25.0 | 20.0 | 40% | 60% |

| 28.0 | 20.0 | 5% | 95% |

| 32.0 | 20.0 | 5% | 95% |

| 32.1 | 20.0 | 90% | 10% |

| 40.0 | 20.0 | 90% | 10% |

Step 5: Post-Purification Processing

-

Pool the fractions corresponding to the target peak.

-

Perform a rapid analytical re-injection of the pooled fractions to confirm >99% purity.

-

Freeze the pooled fractions at -80°C and lyophilize for 48-72 hours. Causality: Lyophilization safely removes water, acetonitrile, and the volatile TFA modifier, yielding the pure 6-(sec-butyl)pyrimidin-4-ol as a dry TFA salt.

References

-

PubChem, National Institutes of Health. "4-Hydroxypyrimidine - Physicochemical Properties." Available at:[Link]

-

Kazoka, H. "HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column." Journal of Biochemical and Biophysical Methods, PubMed. Available at:[Link]

-

SIELC Technologies. "Separation of Pyrimidine Derivatives on Reverse-Phase HPLC." Available at:[Link]

Application Note: 6-(Sec-butyl)pyrimidin-4-ol as a Versatile Building Block in Organic Synthesis and Drug Discovery

Executive Summary & Chemical Context

In modern medicinal chemistry and agrochemical development, the pyrimidine scaffold remains a privileged structure. Among its derivatives, 6-(sec-butyl)pyrimidin-4-ol (and its tautomeric form, 6-(butan-2-yl)pyrimidin-4(3H)-one) serves as a highly versatile building block.

The strategic inclusion of the sec-butyl group (-CH(CH3)CH2CH3) is not merely structural; it introduces a chiral center directly adjacent to the heteroaromatic ring while significantly increasing the lipophilicity and steric bulk of the molecule. This specific steric profile is highly valued for modulating target binding kinetics—particularly in fitting into the narrow hydrophobic pockets of kinase domains (e.g., FGFR4) 1.

Understanding the tautomeric equilibrium of this compound is critical for successful downstream synthesis. In polar solvents, the lactam (pyrimidin-4(3H)-one) form predominates, rendering the C4 position resistant to direct nucleophilic attack. Consequently, specialized activation protocols—such as Vilsmeier-Haack driven chlorination—are required to functionalize the core.

Quantitative Data: Reaction Metrics

To facilitate rapid experimental design, the thermodynamic and kinetic parameters for the synthesis and derivatization of 6-(sec-butyl)pyrimidin-4-ol are summarized below.

Table 1: Comparative Reaction Metrics for 6-(sec-butyl)pyrimidin-4-ol Derivatization

| Transformation | Reagents / Catalyst | Temp (°C) | Time (h) | Typical Yield (%) | Key Mechanistic Driver |

| Cyclocondensation | Formamidine, NaOEt, EtOH | 78 (Reflux) | 5–6 | 65–75 | Base-catalyzed enolization & cyclodehydration |

| Chlorination | POCl3, DMF (cat.) | 90 | 2–3 | 85–92 | Vilsmeier-Haack activation of the lactam tautomer |

| Suzuki Coupling | Ar-B(OH)2, Pd(dppf)Cl2, K2CO3 | 100 | 12–16 | 70–85 | Large bite-angle ligand overcoming steric bulk |

| N/O-Alkylation | R-X, K2CO3, DMF | 60 | 4–8 | 60–80 | Hard/Soft Acid-Base (HSAB) regiocontrol |

Synthetic Workflows & Mechanistic Protocols

The following protocols are designed as self-validating systems, incorporating in-process quality control (IPQC) steps to ensure reproducibility and high-fidelity results 2.

Protocol A: Primary Synthesis via Pinner-Type Cyclocondensation

This protocol details the construction of the pyrimidine core from acyclic precursors.

-

Causality & Mechanistic Insight: The reaction relies on the base-mediated condensation of ethyl 4-methyl-3-oxohexanoate with formamidine. Sodium ethoxide (NaOEt) is utilized to deprotonate the highly acidic α-carbon of the β-keto ester, forming a reactive enolate. Formamidine acetate is simultaneously neutralized by the base to release free formamidine, which acts as a bis-nucleophile, attacking both the ester and ketone carbonyls to drive cyclodehydration.

-

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under N2, dissolve formamidine acetate (1.1 eq) in anhydrous ethanol (0.5 M).

-

Base Addition: Slowly add a 21% wt solution of NaOEt in ethanol (2.5 eq) at 0 °C. Stir for 15 minutes to liberate the free amidine.

-

Substrate Addition: Dropwise, add ethyl 4-methyl-3-oxohexanoate (1.0 eq). The solution will transition to a pale yellow color.

-

Cyclization: Attach a reflux condenser and heat the mixture to 78 °C for 5 hours.

-

Workup: Cool to room temperature and concentrate under reduced pressure. Dissolve the residue in minimal water and carefully acidify with 2M HCl to pH 5–6.

-

Isolation: Filter the resulting white precipitate, wash with ice-cold water, and dry under high vacuum.

-

-

Self-Validation Step: Monitor the reaction via TLC (Hexanes/EtOAc 7:3, KMnO4 stain). The complete disappearance of the β-keto ester indicates reaction completion. LC-MS analysis of the isolated solid must show a dominant [M+H]+ peak corresponding to the exact mass of 6-(sec-butyl)pyrimidin-4-ol.

Protocol B: Activation via Chlorination

To utilize the pyrimidine as a cross-coupling electrophile, the C4 hydroxyl group must be converted into a viable leaving group.

-

Causality & Mechanistic Insight: The lactam tautomer of the pyrimidine core is inherently resistant to direct nucleophilic substitution due to the resonance stabilization of the amide bond. Phosphorus oxychloride (POCl3) converts the carbonyl oxygen into a highly reactive phosphorodichloridate leaving group. The catalytic addition of DMF is non-negotiable; it reacts with POCl3 to generate the Vilsmeier-Haack reagent (a chloroiminium ion), which acts as a highly electrophilic intermediate. This dramatically accelerates the chlorination rate, preventing prolonged heating that could cause epimerization of the sensitive sec-butyl stereocenter.

-

Step-by-Step Methodology:

-

Reagent Mixing: Suspend 6-(sec-butyl)pyrimidin-4-ol (1.0 eq) in neat POCl3 (5.0 eq).

-

Catalysis: Add 3–5 drops of anhydrous DMF. Observe immediate gas evolution (HCl).

-

Heating: Heat the mixture to 90 °C for 2.5 hours under a drying tube.

-

Quenching (Critical): Cool the mixture to room temperature. Slowly pour the mixture over vigorously stirred crushed ice. POCl3 reacts violently with water; rapid quenching causes thermal spikes that hydrolyze the product back to the starting material.

-

Extraction: Extract the aqueous layer with dichloromethane (3x), wash with saturated NaHCO3, dry over MgSO4, and concentrate.

-

-

Self-Validation Step: Quench a 10 µL reaction aliquot in methanol to form the methyl ether derivative. Analyze via GC-MS. The appearance of the chlorinated mass with the characteristic 3:1 isotopic pattern of ³⁵Cl/³⁷Cl confirms successful activation.

Protocol C: C-C Bond Formation via Suzuki-Miyaura Coupling

-

Causality & Mechanistic Insight: The sec-butyl group at the C6 position projects significant steric bulk across the pyrimidine ring, which can hinder the oxidative addition and transmetalation steps. By selecting Pd(dppf)Cl2, we leverage the large bite angle (99°) of the bidentate dppf ligand. This wide angle accelerates the reductive elimination step, pushing the catalytic cycle forward despite steric crowding.

-

Step-by-Step Methodology:

-

Setup: In a microwave vial, combine 4-chloro-6-(sec-butyl)pyrimidine (1.0 eq), arylboronic acid (1.2 eq), and K2CO3 (2.5 eq).

-

Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/H2O (4:1, 0.2 M). Add Pd(dppf)Cl2 (0.05 eq).

-

Reaction: Seal the vial and heat at 100 °C for 12 hours.

-

Purification: Filter through a Celite pad, concentrate, and purify via silica gel chromatography.

-

-

Self-Validation Step: Monitor via UPLC-MS. The reaction is complete when the ratio of product to starting material exceeds 95:5. The precipitation of palladium black at the end of the reaction is a macroscopic indicator of catalyst turnover and post-reaction degradation.

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for the generation and derivatization of 6-(sec-butyl)pyrimidin-4-ol.

Biological Application: Kinase Inhibition Pathway

6-alkylpyrimidin-4-ol derivatives are frequently utilized to synthesize potent inhibitors of the Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma 3.

Caption: Targeted inhibition of the FGF19-FGFR4 signaling pathway by 6-alkylpyrimidine derivatives.

References

-

BenchChem Technical Support Team. "The Diverse Biological Activities of 6-Substituted Pyrimidin-4-ol Derivatives: A Technical Guide." BenchChem, Dec 2025.1

-

BenchChem. "Optimization of reaction conditions for 6-isopropylpyrimidin-4-ol synthesis." BenchChem, 2025. 2

-

BenchChem. "In Vitro vs. In Vivo Efficacy of 6-Alkylpyrimidin-4-ol Derivatives: A Comparative Guide." BenchChem, 2025. 3

Sources

Application Note: Standardized Protocol for Assessing the Antibacterial Activity and Mechanism of Action of Pyrimidinols

An in-depth application note and protocol for assessing the antibacterial activity of pyrimidinols, combining standardized methodologies with mechanistic insights.

Introduction & Rationale

Pyrimidinols (pyrimidine derivatives featuring hydroxyl substitutions) have emerged as highly versatile scaffolds in antimicrobial drug discovery. Recent medicinal chemistry efforts demonstrate that functionalized pyrimidinols—such as 1,2,4-triazolo[1,5-a]pyrimidine derivatives—exhibit potent broad-spectrum antibacterial activity, frequently acting as dual inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR) [1].

To rigorously evaluate these compounds, researchers must move beyond simple zone-of-inhibition assays. A self-validating, tiered approach is required to determine the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), time-kill kinetics, and specific Mechanism of Action (MoA). This guide outlines a comprehensive, causality-driven protocol compliant with the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[2].

Experimental Design & Causal Logic

As an application scientist, it is critical to understand why specific parameters are chosen:

-

Broth Microdilution over Agar Diffusion: Pyrimidinols often possess varying degrees of lipophilicity depending on their substituents (e.g., halogenation or p-methoxyphenyl groups). Agar diffusion is heavily biased by the compound's diffusion coefficient through the agar matrix, often leading to false negatives for highly lipophilic pyrimidinols. Broth microdilution ensures uniform exposure in a liquid interface.

-

Vehicle Controls: Pyrimidinols are typically dissolved in Dimethyl Sulfoxide (DMSO). Because DMSO can disrupt bacterial membranes at high concentrations, the final assay concentration of DMSO must never exceed 1% (v/v). A vehicle control establishes the baseline growth in 1% DMSO.

-

Standardized Inoculum: The inoculum must be strictly standardized to 5×105 CFU/mL. An inoculum effect (where higher bacterial densities artificially inflate the MIC) can severely skew the apparent efficacy of DHFR inhibitors.

Workflow Visualization

Fig 1: Tiered workflow for evaluating the antibacterial efficacy and safety of novel pyrimidinols.

Protocol 1: MIC and MBC Determination

This protocol utilizes the CLSI M07 standard for aerobic bacteria [2].

Materials Required

-

Media: Mueller-Hinton Broth (MHB), Cation-adjusted (CAMHB) for specific strains.

-

Bacterial Strains: Escherichia coli (ATCC 25922), Staphylococcus aureus (ATCC 29213).

-

Controls: Ciprofloxacin (Positive control for DNA gyrase inhibition) [1], 1% DMSO (Vehicle control).

-

Test Compounds: Pyrimidinol derivatives stock solutions (e.g., 10 mg/mL in 100% DMSO).

Step-by-Step MIC Methodology

-

Inoculum Preparation: Select 3–5 well-isolated colonies from an overnight agar plate. Suspend in sterile saline and adjust turbidity to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

-

Inoculum Dilution: Dilute the suspension 1:150 in CAMHB to achieve a starting concentration of 1×106 CFU/mL.

-

Serial Dilution of Pyrimidinols: In a 96-well U-bottom microtiter plate, dispense 50 µL of CAMHB into wells 2 through 12. Add 100 µL of the pyrimidinol working solution (e.g., 128 µg/mL in CAMHB with 2% DMSO) to well 1. Perform a 2-fold serial dilution from well 1 to well 10, discarding 50 µL from well 10. (Well 11 is the growth control; Well 12 is the sterility control).

-

Inoculation: Add 50 µL of the diluted bacterial suspension ( 1×106 CFU/mL) to wells 1 through 11.

-

Causality Check: The final volume is 100 µL. The final bacterial concentration is exactly 5×105 CFU/mL, and the maximum DMSO concentration is ≤1% .

-

-

Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 16–20 hours.

-

Reading: The MIC is defined as the lowest concentration of the pyrimidinol that completely inhibits visible bacterial growth.

Step-by-Step MBC Methodology

-

Plating: From all wells showing no visible growth (at and above the MIC), aspirate 10 µL of the broth.

-

Inoculation: Spread the 10 µL onto fresh Mueller-Hinton Agar (MHA) plates.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Reading: The MBC is the lowest concentration that results in a ≥99.9% reduction of the initial inoculum (i.e., fewer than 5 colonies).

Data Presentation Standard

Quantitative data should be summarized to compare the bacteriostatic vs. bactericidal nature of the compounds. An MBC/MIC ratio of ≤4 indicates a bactericidal agent.

| Compound ID | Target Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Activity Profile |

| Pyrimidinol-A | S. aureus (ATCC 29213) | 1.0 | 2.0 | 2 | Bactericidal |

| Pyrimidinol-B | E. coli (ATCC 25922) | 4.0 | >32.0 | >8 | Bacteriostatic |

| Ciprofloxacin | S. aureus (ATCC 29213) | 0.25 | 0.5 | 2 | Bactericidal |

Protocol 2: Mechanism of Action (DNA Gyrase Supercoiling Assay)

Many highly active pyrimidinols exert their bactericidal effect by inhibiting bacterial DNA gyrase (Topoisomerase II), preventing the supercoiling of relaxed plasmid DNA [1].

Step-by-Step Methodology

-

Reaction Mixture: Prepare a 20 µL reaction containing 1 U of E. coli DNA gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and the assay buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM ATP, 6.5% glycerol).

-

Compound Addition: Add the pyrimidinol derivative at varying concentrations (e.g., 0.5×, 1×, and 5× MIC). Include a DMSO control (negative) and Ciprofloxacin (positive).

-

Incubation: Incubate the mixture at 37°C for 30 minutes.

-